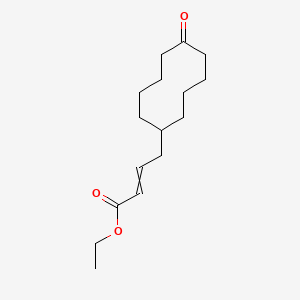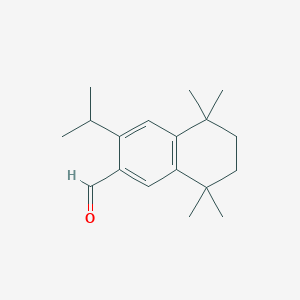
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is a complex organic compound with a unique structure This compound is characterized by its tetrahydronaphthalene core, which is substituted with multiple methyl groups and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of a naphthalene derivative followed by selective hydrogenation and functional group transformations. The reaction conditions typically include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the alkylation process. Hydrogenation is often carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process often includes distillation and recrystallization to obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methyl and isopropyl groups can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Strong acids like sulfuric acid (H₂SO₄) or bases like sodium hydroxide (NaOH).
Major Products
Oxidation: 5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is not well-documented. its reactivity is primarily attributed to the presence of the aldehyde functional group, which can participate in various chemical reactions. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde: Lacks the isopropyl group, leading to different reactivity and applications.
3-(Propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde:
Uniqueness
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and the development of novel materials.
Propriétés
Numéro CAS |
94003-18-6 |
|---|---|
Formule moléculaire |
C18H26O |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
5,5,8,8-tetramethyl-3-propan-2-yl-6,7-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C18H26O/c1-12(2)14-10-16-15(9-13(14)11-19)17(3,4)7-8-18(16,5)6/h9-12H,7-8H2,1-6H3 |
Clé InChI |
OBANEOULJQXIQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1C=O)C(CCC2(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


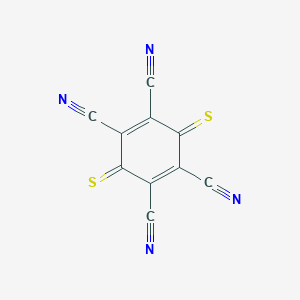
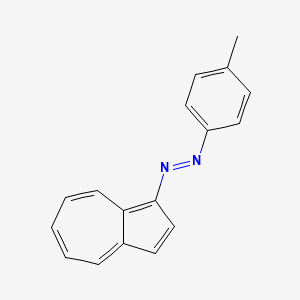
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
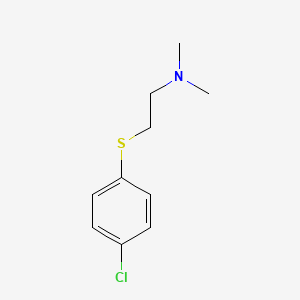
![2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one](/img/structure/B14358909.png)
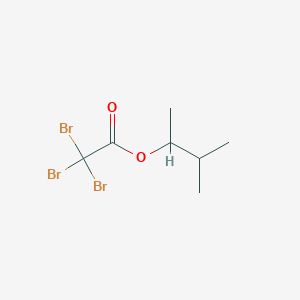

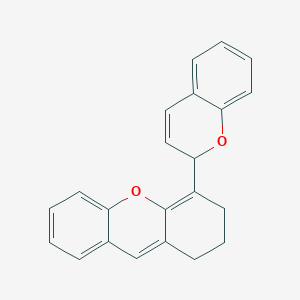
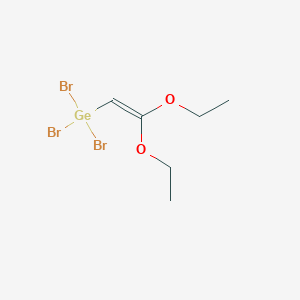
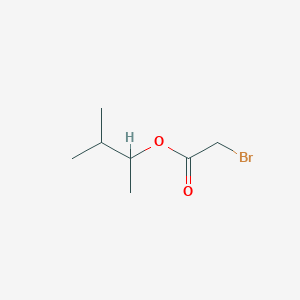
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-cyanoacetamide](/img/structure/B14358939.png)

![2-[4-(Chloroacetyl)phenyl]propyl acetate](/img/structure/B14358944.png)
